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Introduction
The YEATS4 (YEATS Domain Containing 4) gene, also known as GAS41 (Glioma-Amplified

Sequence 41), is emerging as a critical player in oncogenesis. Located on chromosome 12q15,

a region frequently amplified in various human cancers, YEATS4 encodes a protein that

functions as a reader of histone acetylation, thereby playing a pivotal role in chromatin

modification and transcriptional regulation.[1] Amplification and subsequent overexpression of

YEATS4 have been implicated in the development and progression of numerous malignancies

by promoting cell proliferation, inhibiting apoptosis, and contributing to therapeutic resistance.

This technical guide provides an in-depth overview of YEATS4 gene amplification across

different cancer types, detailed experimental protocols for its detection, and an exploration of

the key signaling pathways it modulates.

Data Presentation: YEATS4 Amplification Across
Cancer Types
The frequency of YEATS4 gene amplification varies significantly among different cancer types.

The following table summarizes quantitative data on YEATS4 amplification and copy number

gain in several malignancies, compiled from various studies and cancer genomics databases.
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Cancer Type
Amplification/Copy
Number Gain Frequency

Reference(s)

Non-Small Cell Lung Cancer

(NSCLC)

~20% (amplified and

overexpressed)
[2]

18% (amplified) in a cohort of

261 NSCLC cases
[3]

33.6% (copy

gain/amplification) in lung

cancer cell lines

[3]

Gastric Cancer
Overexpression in 23.7% of

primary tumor tissues
[4]

Breast Cancer

Positive expression in 67.6%

of primary breast cancer

tissues

[5][6]

Expression increases with

progression: 47.6% in DCIS,

65.7% in invasive cancer (no

metastasis), 74.1% in invasive

cancer (with metastasis)

[5]

Liposarcoma
Frequently co-amplified with

MDM2 and CDK4

Glioblastoma
Identified as an amplified

sequence

Hepatocellular Carcinoma

Significantly upregulated in

HCC tissues compared to

adjacent normal tissues

[7][8]

Pancreatic Cancer
Upregulated in pancreatic

cancer tissues
[9][10]

Colorectal Cancer Upregulated in CRC tissues [11]

Ovarian Cancer Implicated as a key

transcription factor in
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chemoresistance

Pan-Cancer Analysis

23% of 508 human cancer cell

lines exhibit copy number

gains

[3]

Signaling Pathways Involving YEATS4
YEATS4 exerts its oncogenic functions by modulating several critical signaling pathways. Its

role as a histone acetylation reader allows it to influence the transcription of key genes involved

in cell cycle control, apoptosis, and proliferation.

The p53 Pathway
A primary mechanism by which YEATS4 promotes tumorigenesis is through the negative

regulation of the p53 tumor suppressor pathway.[2][12][13] YEATS4 can inhibit the p53

pathway through multiple mechanisms:

Direct transcriptional repression: Under normal conditions, YEATS4 can bind to the

promoters of p14 (ARF) and p21 (CDKN1A), key upstream regulators and downstream

effectors of p53, to inhibit their expression.[11]

Interaction with MDM2: In some cancers, such as liposarcoma and non-small cell lung

cancer, YEATS4 can cooperate with MDM2, an E3 ubiquitin ligase that targets p53 for

degradation. This interaction enhances the suppression of p53 activity.[1][12]

Dephosphorylation of p53: YEATS4 can form a complex with protein phosphatase 2Cβ

(PP2Cβ), which dephosphorylates p53 at serine 366, leading to its instability.[1][11]

The inhibition of the p53 pathway by YEATS4 leads to decreased apoptosis and senescence,

and increased resistance to DNA-damaging agents like cisplatin.[2][13]
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YEATS4-mediated regulation of the p53 signaling pathway.

The Wnt/β-catenin Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/product/b15139767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway, particularly in gastric

and pancreatic cancers.[4][14][15][16][17][18][19] This activation promotes cancer cell

proliferation, migration, and invasion. The proposed mechanisms include:

Interaction with β-catenin: YEATS4 can interact with β-catenin, a key transducer of the Wnt

signal.[17][18][19]

Transcriptional activation: YEATS4 can directly bind to the promoter of the β-catenin gene

(CTNNB1) and promote its transcription.[4] This leads to increased levels of β-catenin

protein, which then translocates to the nucleus to activate the transcription of target genes

such as c-Myc, Cyclin D1, CDK4, and CDK6.[14][15][16]
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Activation of the Wnt/β-catenin pathway by YEATS4.

The NOTCH Pathway
YEATS4 is also implicated in the activation of the NOTCH signaling pathway, which is crucial

for cell fate decisions, proliferation, and survival.[1] In pancreatic and gastric cancer,

overexpression of YEATS4 has been shown to:

Activate NOTCH1 and NOTCH2: YEATS4 can upregulate the expression of NOTCH1 and its

downstream target Hes1.[1] It can also activate NOTCH2 signaling.[1]

Interaction with H2A.Z: This activation can be mediated by the interaction of YEATS4 with

the histone variant H2A.Z, which is involved in chromatin remodeling at the promoters of

NOTCH target genes.[1]
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YEATS4-mediated activation of the NOTCH signaling pathway.

Experimental Protocols for Detecting YEATS4
Amplification
Accurate detection and quantification of YEATS4 gene amplification are crucial for both

research and clinical applications. The following sections provide detailed methodologies for

three commonly used techniques: Fluorescence In Situ Hybridization (FISH), Quantitative

Polymerase Chain Reaction (qPCR), and Next-Generation Sequencing (NGS).

Fluorescence In Situ Hybridization (FISH)
FISH is a powerful cytogenetic technique used to visualize and quantify specific DNA

sequences within the context of the cell nucleus or on chromosomes.[20][21][22]

Principle: Fluorescently labeled DNA probes that are complementary to the YEATS4 gene

sequence are hybridized to denatured chromosomal DNA in situ. The number of fluorescent

signals corresponding to the YEATS4 gene can then be counted under a fluorescence

microscope. A probe for a stable reference gene on the same chromosome or a different

chromosome is often co-hybridized to determine the ratio of the target gene to the reference,

allowing for the assessment of gene amplification.
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Workflow for Fluorescence In Situ Hybridization (FISH).

Detailed Protocol:
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Slide Preparation:

Cut 4-5 µm thick sections from FFPE tissue blocks and mount them on positively charged

slides.

Bake the slides at 60°C for at least 1 hour.

Deparaffinization and Rehydration:

Immerse slides in xylene (or a xylene substitute) for 2 x 10 minutes.

Rehydrate through a series of graded ethanol washes: 100% (2 x 5 minutes), 90% (5

minutes), 70% (5 minutes).

Rinse in deionized water for 5 minutes.

Pretreatment:

Perform heat-induced epitope retrieval by immersing slides in a citrate-based buffer (pH

6.0) at 95-100°C for 15-30 minutes.

Allow slides to cool to room temperature.

Digest the tissue with a pepsin or protease solution at 37°C for a time optimized for the

specific tissue type (typically 10-30 minutes).

Wash slides in deionized water.

Denaturation and Hybridization:

Dehydrate the slides again through a graded ethanol series and air dry.

Apply the YEATS4 and reference probes to the target area on the slide.

Co-denature the probes and the chromosomal DNA by heating the slide on a hot plate at

75-80°C for 5-10 minutes.

Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.
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Post-Hybridization Washes:

Wash the slides in a stringent wash buffer (e.g., 0.3% NP-40 in 2x SSC) at 72°C for 2

minutes to remove non-specifically bound probes.

Wash in a less stringent buffer (e.g., 2x SSC) at room temperature for 2 minutes.

Counterstaining and Mounting:

Dehydrate the slides through a graded ethanol series and air dry in the dark.

Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain

the nuclei.

Visualization and Analysis:

Examine the slides using a fluorescence microscope with appropriate filters for the

fluorophores used.

Count the number of YEATS4 and reference probe signals in at least 50-100 non-

overlapping, intact tumor cell nuclei.

Calculate the ratio of the average number of YEATS4 signals to the average number of

reference signals. A ratio above a predefined cutoff (e.g., >2.0) is typically considered

amplification.

Quantitative Polymerase Chain Reaction (qPCR)
qPCR is a highly sensitive and specific method for quantifying DNA copy number.[19][23][24]

[25][26]

Principle: The amount of YEATS4 DNA in a sample is quantified by measuring the fluorescence

emitted during PCR amplification in real-time. The copy number of YEATS4 is determined

relative to a reference gene with a known stable copy number (e.g., RNase P). The relative

quantification is typically calculated using the ΔΔCt method.
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Workflow for Quantitative Polymerase Chain Reaction (qPCR).

Detailed Protocol:
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Genomic DNA Extraction:

Extract high-quality genomic DNA from fresh, frozen, or FFPE tissue samples or cell lines

using a commercially available kit.

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g.,

NanoDrop).

Primer and Probe Design:

Design or obtain pre-designed primers and probes specific for the YEATS4 gene and a

stable diploid reference gene (e.g., RNase P, TERT). Probes are typically labeled with a

fluorescent reporter dye and a quencher.

qPCR Reaction Setup:

Prepare a master mix containing the appropriate qPCR buffer, dNTPs, DNA polymerase,

and forward and reverse primers and probe for either YEATS4 or the reference gene.

In a 96- or 384-well qPCR plate, add a standardized amount of genomic DNA (e.g., 10-20

ng) to each well.

Include a calibrator sample with a known diploid copy number for YEATS4, no-template

controls (NTC), and technical replicates for each sample.

Real-Time PCR Amplification:

Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling

protocol is:

Initial denaturation: 95°C for 10 minutes.

40 cycles of:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 1 minute (with fluorescence data collection).
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Data Analysis:

The instrument software will generate amplification plots and calculate the cycle threshold

(Ct) value for each reaction.

Calculate the difference in Ct values between the target (YEATS4) and reference gene for

each sample (ΔCt = CtYEATS4 - CtReference).

Normalize the ΔCt of the test sample to the ΔCt of the calibrator sample (ΔΔCt =

ΔCtSample - ΔCtCalibrator).

Calculate the copy number of YEATS4 using the formula: Copy Number = 2 * 2-ΔΔCt.

Next-Generation Sequencing (NGS)
NGS-based methods provide a comprehensive, genome-wide approach to detect copy number

variations, including amplifications of the YEATS4 gene.[27][28][29][30][31]

Principle: NGS involves sequencing millions of DNA fragments in parallel. By aligning the

sequencing reads to a reference genome, the depth of coverage across the genome can be

determined. An increased read depth in the genomic region corresponding to the YEATS4 gene

is indicative of an amplification.
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Workflow for Next-Generation Sequencing (NGS)-based CNV analysis.
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DNA Extraction and Library Preparation:

Extract high-quality genomic DNA.

Prepare a sequencing library by fragmenting the DNA, ligating sequencing adapters, and

amplifying the library.

Sequencing:

Sequence the prepared library on an NGS platform (e.g., Illumina).

Data Analysis Pipeline:

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

Alignment: Align the sequencing reads to a human reference genome (e.g., hg19 or hg38)

using an aligner such as BWA or Bowtie2.

Read Depth Calculation: Use tools like SAMtools or BEDtools to calculate the number of

reads mapping to specific genomic intervals (bins) across the genome.

Normalization: Normalize the read counts to account for biases such as GC content and

mappability. A common approach is to compare the read depth of the tumor sample to a

matched normal sample or a panel of normal samples.

Segmentation: Employ algorithms like Circular Binary Segmentation (CBS) to identify

contiguous genomic regions with the same copy number.

CNV Calling: Use specialized software (e.g., CNVkit, GATK) to call copy number

alterations, including amplifications, based on the segmented and normalized read depth

data.

Annotation: Annotate the identified CNVs to determine if they affect the YEATS4 gene.

Conclusion
The amplification of the YEATS4 gene is a significant event in the pathogenesis of a wide

range of cancers. Its role as a key regulator of fundamental cellular processes, including cell
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cycle progression and apoptosis, through its influence on major signaling pathways like p53,

Wnt/β-catenin, and NOTCH, underscores its importance as a potential therapeutic target and a

prognostic biomarker. The experimental methodologies detailed in this guide provide a robust

framework for the accurate detection and quantification of YEATS4 amplification, which is

essential for advancing our understanding of its role in cancer and for the development of

targeted therapies aimed at inhibiting its oncogenic activity. Further research into the intricate

molecular mechanisms governed by YEATS4 will undoubtedly pave the way for novel and

more effective cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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